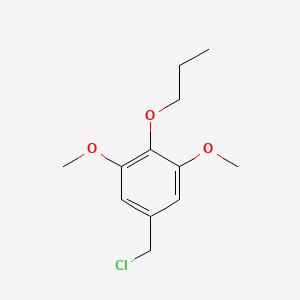
1-(Oct-7-YN-1-YL)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oct-7-YN-1-YL)cyclohexan-1-OL is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with an octynyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oct-7-YN-1-YL)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with an appropriate octynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the alkoxide intermediate. This intermediate then undergoes nucleophilic substitution with the octynyl halide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Oct-7-YN-1-YL)cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the octynyl group can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Alkenyl or alkyl cyclohexanols.
Substitution: Various substituted cyclohexanols depending on the reagent used.
Scientific Research Applications
1-(Oct-7-YN-1-YL)cyclohexan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Oct-7-YN-1-YL)cyclohexan-1-OL depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The octynyl group can participate in covalent bonding with target molecules, while the cyclohexanol moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(1-Propynyl)cyclohexanol: Similar structure with a propynyl group instead of an octynyl group.
1-(1-Octyn-1-yl)cyclopentanol: Similar structure with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
1-(Oct-7-YN-1-YL)cyclohexan-1-OL is unique due to the presence of the octynyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
133851-78-2 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-oct-7-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-8-11-14(15)12-9-7-10-13-14/h1,15H,3-13H2 |
InChI Key |
FRDKELKZVUXJQT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


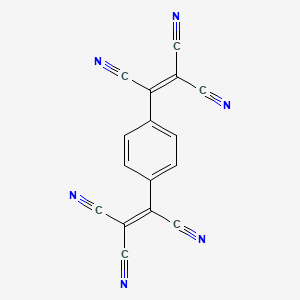
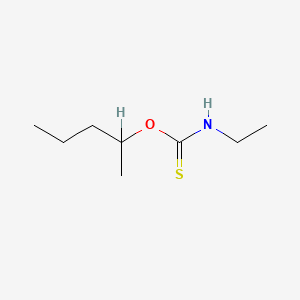
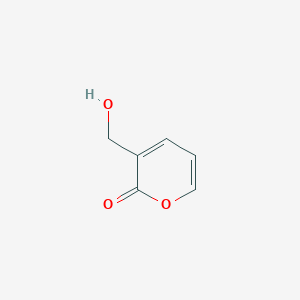
![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
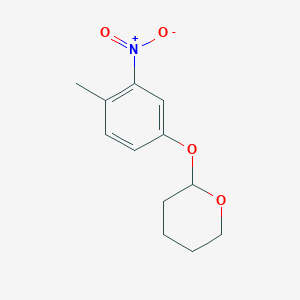
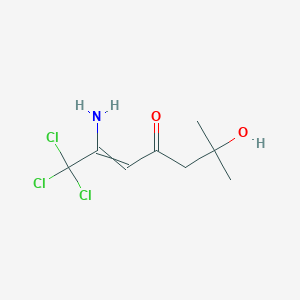

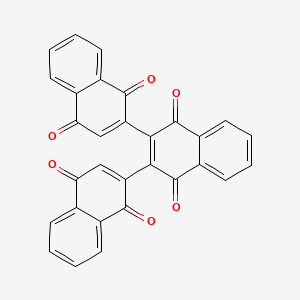
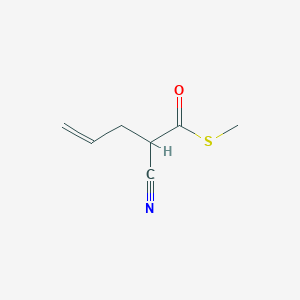
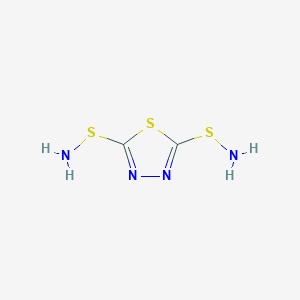
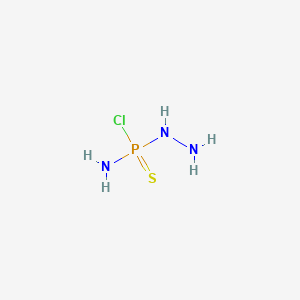

![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)
